Calcium gluceptate
Overview
Description
Synthesis Analysis
The synthesis of calcium gluceptate involves chemical reactions that allow the binding of calcium ions to gluceptic acid. While specific synthesis methods for calcium gluceptate are not directly outlined in the available literature, the synthesis of similar calcium compounds typically involves reacting a calcium base with a corresponding acid. For instance, the synthesis and properties of calcium-containing poly(urethane-ether)s demonstrate the general approach to incorporating calcium ions into complex molecules, highlighting the versatility and potential methodologies that could be adapted for calcium gluceptate synthesis (Prasath et al., 2004).
Scientific Research Applications
Osteoblast Proliferation and Calcium Uptake : A study by Modi et al. (2019) found that calcium glucoheptonate (a related compound to gluceptate) enhances the proliferation of osteoblast-like cells and calcium uptake. This suggests potential pharmaceutical applications in treating calcium deficiency conditions (Modi et al., 2019).
Bone Health : Stern and Bell (1970) discovered that glucagon reduces serum calcium levels in rats and inhibits bone resorption in tissue culture, which could have implications for bone health (Stern & Bell, 1970).
Treatment of Hypocalcemia : Janů (2019) reported that calcium gluconate is preferred over gluceptate for treating hypocalcemia due to less irritation to vessel walls and better compatibility with other nutrients in parenteral nutrition (Janů, 2019).
Plasma Ionized Calcium Concentrations : Drop and Cullen (1980) found that both calcium chloride and gluceptate effectively increase plasma ionized calcium concentrations and have similar effects on mean arterial pressure (Drop & Cullen, 1980).
Steroid-Induced Osteoporosis : Reid and Ibbertson (1986) noted that calcium supplementation effectively suppresses bone resorption in glucocorticoid-treated patients without affecting bone formation, making it a suitable prophylactic agent (Reid & Ibbertson, 1986).
Glucose Transport Activation : Studies by Quintanilla et al. (2000) and Maraldi et al. (2006) highlight the role of cytosolic calcium in modulating the activity of glucose transporters, indicating its significance in cellular metabolism (Quintanilla et al., 2000), (Maraldi et al., 2006).
Agricultural Applications : Sun et al. (2015) reported that preharvest calcium application in broccoli microgreens, including gluceptate, increases glucosinolate content, enhancing yield and shelf life (Sun et al., 2015).
Calcium Wave Propagation in Cells : Blomstrand et al. (1999) found that treatments like 5-hydroxytryptamine and glutamate before mechanical stimulation increase the velocity and area of calcium wave propagation in hippocampal astroglial cells (Blomstrand et al., 1999).
Pharmaceutical Stability : Suryanarayanan and Mitchell (1984, 1986) conducted studies on the precipitation and phase transitions of calcium gluceptate, crucial for understanding its stability in pharmaceutical formulations (Suryanarayanan & Mitchell, 1984), (Suryanarayanan & Mitchell, 1986).
Safety And Hazards
Calcium gluceptate is contraindicated in patients with hypercalcemia, ventricular fibrillation, and in patients receiving digitalis preparations . It is recommended to wear personal protective equipment, avoid contact with skin, eyes and clothing, keep away from heat and sources of ignition, do not ingest, and do not breathe vapors/dust .
Future Directions
properties
IUPAC Name |
calcium;(3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6?;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATUQANACHZLRT-KMRXSBRUSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26CaO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951637 | |
Record name | Calcium gluceptate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Calcium glucoheptonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00326 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Calcium gluceptate replenishes the deminished levels of calcium in the body, returning them to normal levels. | |
Record name | Calcium glucoheptonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00326 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Calcium gluceptate | |
CAS RN |
29039-00-7, 17140-60-2 | |
Record name | Calcium gluceptate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029039007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium glucoheptonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00326 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Calcium gluceptate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium glucoheptonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Calcium bis[(2ξ)-D-gluco-heptonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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